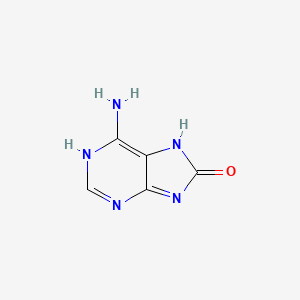
3-(4-Methylphenoxy)pyrrolidine
Vue d'ensemble
Description
3-(4-Methylphenoxy)pyrrolidine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methylphenoxy)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylphenoxy)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pyrrolidines, including compounds like 3-(4-Methylphenoxy)pyrrolidine, demonstrate significant biological effects and have applications in medicine, such as in antimitotic and bioactive heterocyclic analogs of anti-cancer drugs, and industry, such as in dyes and agrochemical substances (Żmigrodzka et al., 2022).
Substituted pyrrolidine derivatives, which may include 3-(4-Methylphenoxy)pyrrolidine, have been found to inhibit alpha-mannosidase activity and growth in human glioblastoma and melanoma cells, highlighting their potential as anti-tumor agents (Fiaux et al., 2005).
In the field of synthetic cathinones, derivatives like 3',4'-Methylenedioxy-alpha-pyrrolidinobutyrophenone, a pyrrolidinophenone-type designer drug, have been studied for their pharmacology, acute toxicities, and metabolisms. This research is crucial for understanding the effects and potential risks associated with these compounds (Zaitsu et al., 2013).
Pyrrolidine derivatives are also explored in the context of synthetic methods, where 4-Aryloxymethyl-3-pyrrolines and their isomeric pyrrolidines have been synthesized via a one-pot, three-component coupling process. These compounds provide access to pyrrole-3-carboxylates and pyrrolidin-2-ones, which have implications in the development of new pharmaceuticals and agrochemicals (Clique et al., 2004).
The metabolic pathways and toxicological detection of certain pyrrolidine-based designer drugs, like 4'-Methyl-alpha-pyrrolidinopropiophenone (MPPP), have been studied. Understanding these pathways is essential for developing detection methods in toxicology and forensic science (Springer et al., 2002).
Pyrrolidine derivatives have been synthesized for their potential use as anti-inflammatory agents. For example, a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones were developed as dual inhibitors of prostaglandin and leukotriene synthesis, showing anti-inflammatory activities similar to established drugs like indomethacin, but with reduced side effects (Ikuta et al., 1987).
Propriétés
IUPAC Name |
3-(4-methylphenoxy)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)13-11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITIXABGNXFZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenoxy)-pyrrolidine HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



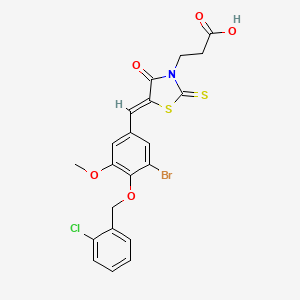
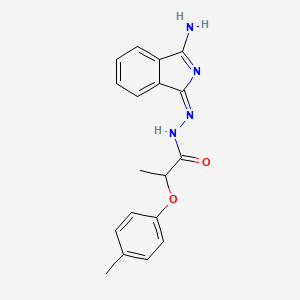
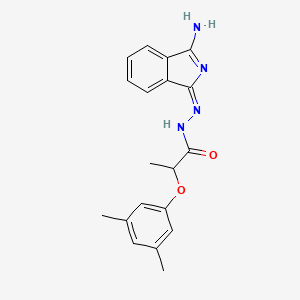
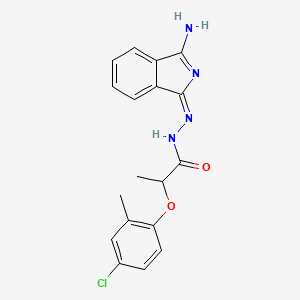


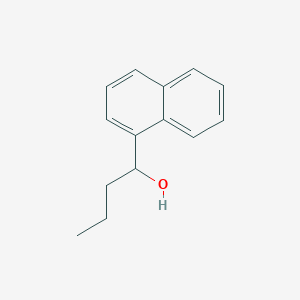
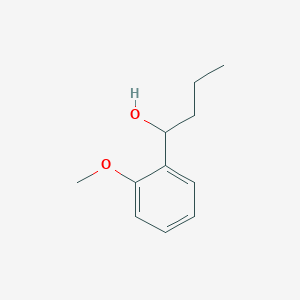
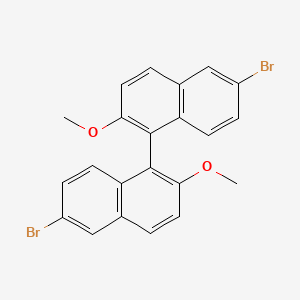
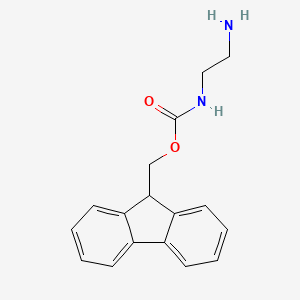
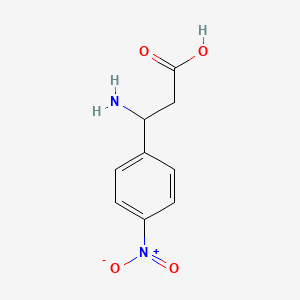

![(3-Amino-2-bicyclo[2.2.1]hept-5-enyl)methanol;hydrochloride](/img/structure/B7774762.png)
